molecular formula C15H25NO5 B6245872 tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate CAS No. 1824355-96-5

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Cat. No.: B6245872
CAS No.: 1824355-96-5
M. Wt: 299.4
InChI Key:
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Description

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is a complex organic compound featuring a cyclobutane ring substituted with a formyl group and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate typically involves multiple steps. One common approach is to start with the cyclobutane ring, which can be functionalized through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions for Boc deprotection, followed by nucleophiles for substitution reactions.

Major Products Formed

Scientific Research Applications

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-amino-3-formylcyclobutane-1-carboxylate: Similar structure but without the Boc protection.

    Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-cyclobutane-1-carboxylate: Lacks the formyl group.

Uniqueness

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is unique due to the combination of the formyl group and the Boc-protected amino group on the cyclobutane ring. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

CAS No.

1824355-96-5

Molecular Formula

C15H25NO5

Molecular Weight

299.4

Purity

95

Origin of Product

United States

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